molecular formula C12H11NO3 B13530406 5-Phenethylisoxazole-4-carboxylic acid

5-Phenethylisoxazole-4-carboxylic acid

Cat. No.: B13530406
M. Wt: 217.22 g/mol
InChI Key: QYMAPYGYRHIHHU-UHFFFAOYSA-N
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Description

5-Phenethylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the use of resin-supported carboxylic acids reacted with propargyl bromide in the presence of lithium t-butoxide and DMSO as the solvent .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are being explored to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(2-phenylethyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c14-12(15)10-8-13-16-11(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)

InChI Key

QYMAPYGYRHIHHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C=NO2)C(=O)O

Origin of Product

United States

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